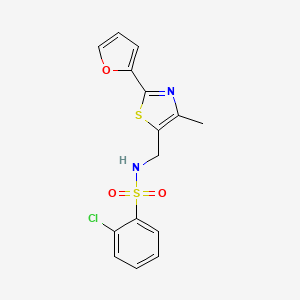

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S2/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOUNDVCYADGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro group in the benzene ring can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The thiazole ring is a well-documented pharmacophore known for its antimicrobial properties. Compounds containing thiazole derivatives have shown significant activity against various bacterial and fungal strains.

- Case Study: Antifungal Activity

A study demonstrated that derivatives of thiazole, including those similar to 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide, exhibited activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were reported at 3.92–4.23 mM, indicating moderate efficacy compared to standard antifungal agents like fluconazole .

| Compound | Target Pathogen | MIC (mM) | Reference Drug | MIC (mM) |

|---|---|---|---|---|

| This compound | C. albicans | 3.92–4.01 | Fluconazole | <1 |

| A. niger | 4.01–4.23 |

Anticancer Properties

Thiazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.

- Case Study: Cytotoxicity Against Cancer Cell Lines

Research indicates that compounds with thiazole structures can exhibit cytotoxic effects on various cancer cell lines. For instance, certain thiazole derivatives were found to be equipotent with doxorubicin against A-431 and Jurkat cells, suggesting promising anticancer activity .

| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A-431 | <10 | Doxorubicin | <10 |

| Jurkat | <10 |

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is another area of interest. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways.

Structure–Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is closely linked to their chemical structure. Key modifications can enhance or diminish their efficacy:

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as nitro groups at specific positions on the benzene ring has been shown to improve antimicrobial activity.

- Lipophilicity : Increasing lipophilicity through structural modifications can enhance the bioavailability and effectiveness of these compounds against microbial pathogens .

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

4-Chloro-N-[2-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide (CAS: 894014-98-3)

- Structural Differences :

- Chlorine substituent on benzene: Position 4 (vs. position 2 in the target compound).

- Thiazole substituent: Phenyl at position 2 (vs. furan-2-yl).

- Linker group: Ethyl bridge (vs. methylene).

- The phenyl group on thiazole increases steric bulk compared to furan, possibly reducing solubility but enhancing π-π interactions .

2-Chloro-N-{[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide (CAS: 866018-51-1)

- Structural Differences :

- Thiazole substituent: 4-Chlorophenyl at position 2 (vs. furan-2-yl).

- Benzene substitution: Chlorine retained at position 2.

- Implications :

Chlorsulfuron (2-Chloro-N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide)

- Structural Differences :

- Core heterocycle: Triazine (vs. thiazole).

- Functional groups: Urea bridge and triazine substituents (methoxy, methyl).

- Implications :

Data Table: Comparative Analysis

Research Findings

Role of Thiazole Substituents: Substitution at position 2 of the thiazole with aromatic groups (e.g., furan, phenyl, chlorophenyl) is critical for bioactivity. Furan’s oxygen atom may engage in hydrogen bonding, while phenyl groups favor hydrophobic interactions .

Impact of Chlorine Position on Benzene :

- A chlorine at position 2 (vs. 4) creates a more electron-deficient benzene ring, which may enhance electrophilic reactivity or binding to electron-rich enzyme pockets .

Linker Group Effects :

- Ethyl linkers (vs. methylene) increase rotational freedom, which could optimize binding geometry but reduce target specificity .

Divergent Applications :

- Thiazole-based analogs lack the triazine-urea motif of chlorsulfuron, suggesting different biological targets (e.g., kinase inhibition vs. ALS inhibition) .

Biological Activity

The compound 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Structural Overview

This compound comprises three key structural moieties:

- Furan Ring : Known for its antioxidant properties and potential in drug design.

- Thiazole Ring : Associated with antimicrobial and antitumor activities.

- Benzenesulfonamide Group : Often linked to various biological interactions, enhancing the compound's pharmacological profile.

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan rings typically exhibit significant antimicrobial activity. The presence of the furan ring may enhance antioxidant properties, contributing to antimicrobial effects. Studies have shown that derivatives of thiazoles are effective against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiazole Derivative A | Staphylococcus aureus | 15.625 µM |

| Thiazole Derivative B | Escherichia coli | 62.5 µM |

| Furan-Thiazole Hybrid | Candida albicans | 31.108 µM |

These findings suggest that the hybrid nature of the compound may lead to enhanced efficacy against a broad spectrum of microorganisms .

The mechanism of action for This compound involves its interaction with specific molecular targets:

- The indole moiety is known to interact with serotonin receptors, potentially influencing neuroactive pathways.

- The thiazole ring can bind to various enzymes involved in metabolic pathways, enhancing its antimicrobial properties.

This multi-target approach is beneficial in treating diseases where conventional single-target therapies may fail .

Case Studies

- Antibacterial Activity Study : A recent study evaluated the antibacterial activity of several sulfonamide derivatives, including the target compound. It demonstrated moderate to good activity against Gram-positive bacteria, with a notable reduction in biofilm formation observed in Staphylococcus aureus strains .

- Antifungal Efficacy : Another investigation focused on the antifungal properties of related compounds, revealing that derivatives exhibited MIC values ranging from 16.69 to 78.23 µM against Candida species, indicating promising potential for therapeutic applications in fungal infections .

Research Findings

Recent literature highlights the following key findings regarding the biological activity of the compound:

- Broad Spectrum Antimicrobial Activity : The compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against various strains.

- Biofilm Inhibition : It has been shown to significantly reduce biofilm formation in clinical isolates, which is crucial for treating persistent infections caused by biofilm-forming pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via condensation reactions between sulfonamide precursors and heterocyclic amines. For example, refluxing a benzenesulfonamide derivative (e.g., N-(benzenesulfonyl)-cyanamide potassium salts) with substituted 2-aminobenzophenones in glacial acetic acid for 3.5–5 hours yields structurally similar sulfonamides. Purification involves filtration, washing with glacial acetic acid, and crystallization (ethanol or acetonitrile), achieving yields of 40–55% .

Q. How can TLC and NMR spectroscopy be used to confirm the compound’s purity and structure?

- Methodology :

- TLC : Monitor reaction progress using silica gel plates with appropriate eluents (e.g., ethyl acetate/hexane mixtures). Reported Rf values for analogous compounds range from 0.43 to 0.78 .

- NMR : Analyze and NMR spectra to confirm substituent positions. For example, the methyl group on the thiazole ring typically appears at δ 2.4–2.6 ppm in NMR, while furan protons resonate at δ 6.3–7.4 ppm .

Q. What purification techniques are effective for isolating the target compound?

- Methodology : Crystallization using ethanol or acetonitrile is preferred for removing impurities. For heat-sensitive derivatives, column chromatography with silica gel and gradient elution (e.g., chloroform/methanol) may be employed .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like ORTEP-3/WinGX resolve structural ambiguities in sulfonamide derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. Software suites like WinGX and ORTEP-3 enable thermal ellipsoid visualization and refinement of crystallographic data. For example, sulfonamide derivatives often exhibit planar sulfonyl groups with S–N bond lengths of ~1.63 Å, confirming resonance stabilization .

Q. What contradictions exist in reported biological activities of sulfonamide-thiazole hybrids, and how can they be addressed?

- Analysis : Some studies report anticancer activity via kinase inhibition, while others highlight antibacterial effects. Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent effects. To resolve this, perform comparative QSAR studies using descriptors like logP and Hammett constants to correlate structure with activity .

Q. How do substituents on the thiazole and furan rings influence the compound’s physicochemical properties?

- Methodology :

- Lipophilicity : Introduce electron-withdrawing groups (e.g., chloro) on the benzene ring to enhance metabolic stability.

- Solubility : The furan ring’s oxygen atom improves aqueous solubility via hydrogen bonding, as seen in analogs with similar logS values (−3.5 to −2.8) .

Q. What strategies improve reaction yields in sulfonamide-thiazole syntheses?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.